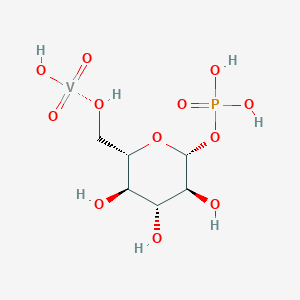
alpha-D-Glucose-1-phosphate-6-vanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucose-1-phosphate-6-vanadate is a complex organic compound that belongs to the class of monosaccharide phosphates. This compound is characterized by the presence of a vanadate group attached to the glucose molecule, which significantly alters its chemical properties and potential applications. It is primarily studied for its role in biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucose-1-phosphate-6-vanadate typically involves the reaction of alpha-D-glucose-1-phosphate with vanadate ions under controlled conditions. The process can be summarized as follows:
Starting Materials: Alpha-D-glucose-1-phosphate and vanadate ions.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the vanadate complex. The temperature is maintained at a moderate level to ensure the stability of the reactants and products.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucose-1-phosphate-6-vanadate undergoes various chemical reactions, including:
Oxidation: The vanadate group can participate in oxidation reactions, altering the oxidation state of vanadium.
Reduction: Under certain conditions, the vanadate group can be reduced, affecting the overall structure and reactivity of the compound.
Substitution: The phosphate and vanadate groups can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) complexes, while reduction could produce vanadium(III) or vanadium(IV) species.
Scientific Research Applications
Alpha-D-Glucose-1-phosphate-6-vanadate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of vanadate complexes and their interactions with organic molecules.
Industry: Utilized in the development of biochemical assays and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-D-Glucose-1-phosphate-6-vanadate involves its interaction with specific enzymes and proteins. It acts as an inhibitor or activator of enzymes such as phosphoglucomutase, which plays a crucial role in glucose metabolism . The vanadate group can mimic phosphate groups, allowing it to bind to enzyme active sites and alter their activity.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucose-1-phosphate: Lacks the vanadate group, making it less reactive in certain biochemical contexts.
Alpha-D-Glucose-6-phosphate: Another glucose phosphate derivative with different enzymatic roles.
Vanadate Complexes: Various vanadate compounds with different organic ligands.
Uniqueness
Alpha-D-Glucose-1-phosphate-6-vanadate is unique due to its dual functionality, combining the properties of glucose phosphates and vanadate complexes. This dual nature allows it to participate in a broader range of biochemical reactions and makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C6H14O12PV |
|---|---|
Molecular Weight |
360.08 g/mol |
IUPAC Name |
hydroxy(dioxo)vanadium;[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.H2O.2O.V/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);1H2;;;/q;;;;+1/p-1/t2-,3-,4+,5-,6+;;;;/m0..../s1 |
InChI Key |
KQQCGOVBZZBDFJ-DPXSRCRQSA-M |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















